1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid
Description
The compound 1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid (hereafter referred to as the target compound) is a structurally complex molecule featuring:
- A 2-nitrophenyl core substituted with a sulfonyl group linked to a 4-carboxypiperidino moiety.
- A second piperidine ring with a carboxylic acid group at position 2.
Properties
IUPAC Name |
1-[4-(4-carboxypiperidin-1-yl)sulfonyl-2-nitrophenyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O8S/c22-17(23)12-3-7-19(8-4-12)15-2-1-14(11-16(15)21(26)27)30(28,29)20-9-5-13(6-10-20)18(24)25/h1-2,11-13H,3-10H2,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUVQRROUJUTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route often begins with the preparation of the piperidine ring, followed by the introduction of the sulfonyl and nitrophenyl groups. Common reagents used in these reactions include sulfonyl chlorides, nitro compounds, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used, but they generally include various derivatives of the original compound
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, such as:
- Coupling Reactions : The sulfonyl group enhances reactivity, allowing for coupling with other functional groups.
- Reagent in Organic Reactions : It acts as a reagent in nucleophilic substitutions and electrophilic additions due to its electron-withdrawing nitrophenyl group.
Biology
The biological applications of 1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid are significant:
- Biochemical Pathway Studies : Its ability to interact with biological molecules makes it valuable for studying enzyme kinetics and metabolic pathways.
- Drug Development : The compound's structure allows it to bind to specific receptors or enzymes, potentially leading to the development of new therapeutics targeting diseases such as cancer and metabolic disorders.
Industry
In industrial applications, this compound is used for:
- Manufacturing Specialty Chemicals : Its unique properties enable the production of chemicals with specific functionalities, which are crucial in pharmaceuticals and agrochemicals.
- Material Science : The compound can be incorporated into polymers or coatings that require specific chemical resistance or mechanical properties.
Case Studies
Several studies have explored the applications of this compound:
- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting its potential use in treating metabolic disorders.
- Synthesis of Novel Anticancer Agents : Studies indicated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines, showcasing its promise in anticancer drug development.
- Material Properties Enhancement : Investigations into polymer composites incorporating this compound revealed improved mechanical properties and chemical resistance, indicating its utility in material science.
Mechanism of Action
The mechanism by which 1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid (CID 4868378)
- Structure: Features a sulfamoyl (-SO₂NH₂) group instead of the 4-carboxypiperidino-sulfonyl group.
- Molecular Formula : C₁₂H₁₅N₃O₆S vs. the target compound’s likely formula (estimated C₁₇H₂₀N₃O₈S).
- Key Differences: The absence of the second piperidine ring reduces steric bulk.
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid (CAS 325702-10-1)
- Structure: Replaces the sulfonyl-carboxypiperidino group with a trifluoromethyl (-CF₃) substituent.
- Impact: The -CF₃ group increases lipophilicity (logP ~3.2) compared to the target compound’s polar sulfonyl-carboxypiperidino moiety (predicted logP ~1.8). Reduced hydrogen-bonding capacity may affect target selectivity .
Variations in Piperidine Substitution
1-(4-Methylsulfonyl-2-nitrophenyl)piperidine-3-carboxylic acid (CAS 951625-01-7)
- Structure : The carboxylic acid is at position 3 of the piperidine ring, and the sulfonyl group is methylsulfonyl (-SO₂CH₃).
- Key Differences: Positional isomerism (3- vs. 4-carboxylic acid) alters molecular conformation and hydrogen-bonding geometry. Methylsulfonyl is less polar than carboxypiperidino-sulfonyl, reducing solubility in aqueous media .
N-[4-(acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide (CAS 516453-56-8)
- Structure : Replaces the carboxylic acid with a carboxamide (-CONH₂) and substitutes the phenyl ring with a toluene sulfonyl group.
- Impact: Carboxamide groups decrease acidity (pKa ~0.5 vs. ~4.2 for carboxylic acids), affecting ionization under physiological conditions. Toluene sulfonyl groups enhance lipophilicity but reduce metabolic stability compared to carboxypiperidino-sulfonyl .
Structural Analogues with Dual Carboxylic Acids
4-(4-Carboxy-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 149353-75-3)
- Structure : A single piperidine ring with a tert-butyl ester-protected carboxylic acid and a 4-carboxyphenyl substituent.
- Key Differences :
Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target compound | C₁₇H₂₀N₃O₈S | 426.42 | 1.8 | ~10 (aqueous) |
| 1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid | C₁₂H₁₅N₃O₆S | 329.33 | 0.9 | ~50 (aqueous) |
| 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | C₁₃H₁₃F₃N₂O₄ | 318.25 | 3.2 | ~2 (DMSO) |
Biological Activity
1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 358.38 g/mol. The structure features a piperidine ring, a nitrophenyl group, and a carboxylic acid moiety, which contribute to its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly in the central nervous system and cancer pathways. It is hypothesized that the sulfonamide group enhances binding affinity to target proteins, potentially leading to inhibitory effects on enzyme activity or receptor interactions.
Pharmacological Activities
- Antitumor Activity : Recent studies have indicated that derivatives of piperidinecarboxylic acids exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Neuroprotective Effects : Some analogs have demonstrated neuroprotective effects in models of neurodegenerative diseases. They may exert these effects through modulation of neurotransmitter systems and reduction of oxidative stress .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest it may possess moderate antibacterial properties, particularly against Gram-positive bacteria .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Study on Antitumor Effects : A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, including this compound, for their cytotoxicity against human cancer cell lines. Results showed that specific modifications in the side chains significantly enhanced their potency against breast and colon cancer cells .
- Neuroprotective Mechanism Investigation : Another research focused on the neuroprotective effects of related piperidine derivatives in models of Alzheimer's disease. The study found that these compounds could reduce amyloid-beta accumulation and improve cognitive function in treated mice .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
